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An In-depth Guide for Researchers and Drug Development Professionals

Introduction
Irtemazole (also known by its development code R 60844) is a benzimidazole derivative

investigated for its uricosuric properties. Developed by Janssen Pharmaceutica, a subsidiary of

Johnson & Johnson, Irtemazole showed initial promise as a therapeutic agent for conditions

associated with hyperuricemia, such as gout. This technical guide provides a comprehensive

overview of the available scientific and clinical data on Irtemazole, focusing on its discovery,

development, mechanism of action, and pharmacodynamic properties. While the development

of Irtemazole appears to have been discontinued, the information gathered offers valuable

insights for researchers in the field of uricosuric agent development.

Discovery and Development History
Irtemazole was developed by Johnson and Johnson's pharmaceutical branch, Janssen

Pharmaceutica. It was identified as a uricosuric agent, a class of drugs that increases the

excretion of uric acid in the urine. The compound, designated R 60844, progressed to Phase II

clinical trials. However, detailed information regarding the specific timeline of its discovery, the

lead optimization process, and the ultimate reasons for the cessation of its development are

not extensively documented in publicly available literature. The limited number of publications

suggests that its clinical development was likely terminated before reaching advanced stages.
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Pharmacodynamics in Healthy Volunteers
Several studies conducted in healthy, normouricemic subjects have elucidated the

pharmacodynamic profile of Irtemazole. These studies consistently demonstrate a rapid and

dose-dependent uricosuric effect.

Table 1: Effect of a Single 50 mg Oral Dose of Irtemazole
on Plasma Uric Acid

Time Post-Dose Mean Decrease in Plasma Uric Acid (%)

1 hour Onset of decrease observed

6-12 hours 46.5%

24 hours 15.4% - 30.0% (average 24.7%)

Data from a study in healthy subjects.[1]

Table 2: Effect of a Single 50 mg Oral Dose of Irtemazole
on Renal Uric Acid Excretion and Clearance

Parameter
Onset of Effect
(post-dose)

Peak Effect (post-
dose)

Peak Value (Mean)

Renal Uric Acid

Excretion
10-20 minutes 15-55 minutes 197.4 mg/h

Uric Acid Clearance 10-20 minutes 15-55 minutes 78.4 ml/min

Data from a study in

ten healthy male

volunteers.[2]

Table 3: Dose-Dependent Uricosuric Effect of Irtemazole
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Dose Range Observation

12.5 mg - 37.5 mg Dose-related increase in uricosuric effect

37.5 mg vs. 50 mg No essential difference in uricosuric effect

Data from a study in six healthy, normouricemic

subjects.[3]

Mechanism of Action
Irtemazole is classified as a uricosuric agent, indicating that its primary mechanism of action is

to increase the renal excretion of uric acid. While specific molecular studies on Irtemazole are

scarce, the established mechanism for most uricosuric drugs involves the inhibition of the urate

transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is located on the apical

membrane of proximal tubule cells in the kidneys and is responsible for the reabsorption of uric

acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, Irtemazole
likely blocks this reabsorption, leading to increased uric acid concentration in the urine and a

subsequent reduction of its levels in the plasma.
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Caption: Proposed mechanism of action of Irtemazole.

Experimental Protocols
Detailed experimental protocols for the studies on Irtemazole are not fully available in the

published literature. However, based on the summaries of the pharmacodynamic studies in
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healthy volunteers, the following general methodologies can be inferred:

Study Design: The studies were likely single-center, open-label, dose-escalation or single-dose

trials.

Participants: Healthy male volunteers with normal serum uric acid levels (normouricemic) were

recruited.

Intervention: Participants received single oral doses of Irtemazole, with dosages ranging from

12.5 mg to 50 mg.

Data Collection:

Blood Sampling: Serial blood samples were collected at predefined time points before and

after drug administration to measure plasma uric acid concentrations.

Urine Collection: Timed urine collections were performed to determine the rate of renal uric

acid excretion and to calculate uric acid clearance.

Analytical Methods: Plasma and urine samples were likely analyzed for uric acid content using

standard enzymatic or chromatographic methods.

Clinical Development
Irtemazole underwent Phase II clinical trials. The primary objective of these trials would have

been to evaluate the efficacy and safety of Irtemazole in patients with hyperuricemia, likely

including those with gout. Key endpoints would have included the reduction in serum uric acid

levels, the frequency of gout flares, and the overall safety and tolerability profile of the drug.

Unfortunately, the results of these Phase II studies have not been published, and it is presumed

that the development of Irtemazole was discontinued at this stage.

Chemical Synthesis
A specific, detailed synthesis protocol for Irtemazole (5-((1H-imidazol-1-yl)phenylmethyl)-2-

methyl-1H-benzimidazole) is not described in the available literature. However, a plausible

synthetic route can be proposed based on established methods for the synthesis of
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benzimidazole derivatives. The general approach involves the condensation of an o-

phenylenediamine derivative with a carboxylic acid or its equivalent.
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Caption: Plausible synthetic workflow for Irtemazole.

Conclusion
Irtemazole was a promising uricosuric agent developed by Janssen Pharmaceutica that

demonstrated a rapid and potent effect on increasing renal uric acid excretion in early-stage

human studies. Its likely mechanism of action, inhibition of the URAT1 transporter, is a well-

established target for the treatment of hyperuricemia. Despite its early promise, the

development of Irtemazole was not pursued beyond Phase II clinical trials, and detailed

information on its discovery, full clinical trial results, and a specific synthesis method remains

largely unavailable. The data presented in this guide, compiled from the limited existing

literature, provides a technical overview of what is known about Irtemazole and may serve as a

useful reference for researchers working on the development of novel therapies for gout and

other hyperuricemic conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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